molecular formula C15H17F3N6O B12173443 2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one

2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B12173443
M. Wt: 354.33 g/mol
InChI Key: GFELVZGFEYBLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic compound that features a trifluoromethyl group and a triazolopyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multiple steps, starting from readily available raw materials. One common method involves the following steps:

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. Its applications include:

  • Anticancer Activity : Research indicates that derivatives of triazole-fused pyrazines exhibit potent inhibition of cancer cell growth. For instance, compounds similar to this one have shown efficacy against various cancer types by targeting specific kinases involved in tumor proliferation .
  • Diabetes Treatment : This compound is related to Sitagliptin, a well-known DPP-4 inhibitor used in diabetes management. Its derivatives are studied for quality control in Sitagliptin production . The presence of the triazole ring enhances its pharmacological profile.

Inhibitors of Enzymatic Activity

Studies have shown that compounds containing triazole and pyrazine rings can act as inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV) and c-Met kinase. These enzymes are critical in regulating metabolic and cellular processes .

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The incorporation of trifluoromethyl groups has been linked to increased potency against bacterial strains .

Case Studies

StudyFocusFindings
Savolitinib Trials Cancer TreatmentDemonstrated efficacy in inhibiting c-Met kinases with favorable pharmacokinetic properties .
Sitagliptin Quality Control Diabetes ManagementUsed as a standard during the commercial production of Sitagliptin formulations .
Antimicrobial Testing Pathogen ResistanceShowed significant activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets:

Biological Activity

The compound 2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the triazolo and pyrazine rings followed by the introduction of the tetrahydrocinnolin moiety. The synthetic pathway often employs techniques such as:

  • Cyclization reactions : These are crucial for forming the heterocyclic structures.
  • Functionalization : Adding functional groups like trifluoromethyl enhances biological activity.

Example Synthetic Route

  • Start with a triazole precursor : This is usually synthesized from readily available starting materials through cycloaddition reactions.
  • Formation of the pyrazine ring : This can be achieved via condensation reactions.
  • Final coupling to form the tetrahydrocinnolin structure : This step may involve various coupling reagents and conditions to ensure high yield and purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of triazolo[4,3-a]pyrazines exhibit significant antibacterial activity. For instance:

  • In vitro studies : Compounds similar to the target molecule have shown moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The Minimum Inhibitory Concentrations (MICs) for some derivatives ranged from 16 μg/mL to 32 μg/mL, comparable to standard antibiotics like ampicillin .

Anticancer Activity

The structural components of the compound suggest potential anticancer properties. Research indicates that:

  • Triazole derivatives have been linked to antitumor effects through mechanisms involving modulation of sigma receptors and inhibition of certain enzymes associated with cancer progression .
  • Cell line studies demonstrate that compounds containing similar scaffolds can induce apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme inhibition : Many triazole derivatives act as inhibitors for key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor modulation : The compound may interact with specific receptors (e.g., sigma receptors) influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • The presence of electron-withdrawing groups (like trifluoromethyl) enhances antibacterial potency.
  • The length and nature of substituents at various positions on the triazole and pyrazine rings significantly affect lipophilicity and cell permeability .

Study 1: Antibacterial Evaluation

A recent study synthesized several triazole derivatives and evaluated their antibacterial activity using the microbroth dilution method. Among these compounds, one derivative showed MIC values comparable to traditional antibiotics against S. aureus and E. coli .

Study 2: Anticancer Activity Assessment

Another investigation focused on a series of triazolo[4,3-a]pyrazine derivatives for their anticancer properties. The results indicated that several compounds induced significant cytotoxicity in various cancer cell lines, suggesting a promising avenue for further drug development .

Properties

Molecular Formula

C15H17F3N6O

Molecular Weight

354.33 g/mol

IUPAC Name

2-[[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C15H17F3N6O/c16-15(17,18)14-20-19-12-8-22(5-6-23(12)14)9-24-13(25)7-10-3-1-2-4-11(10)21-24/h7H,1-6,8-9H2

InChI Key

GFELVZGFEYBLLK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CN3CCN4C(=NN=C4C(F)(F)F)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.